N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide
Description
Properties
IUPAC Name |
N-methyl-N-[2-[3-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-oxoethyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O4S/c1-11-6-7-13(16-15-11)22-12-5-4-8-18(9-12)14(19)10-17(2)23(3,20)21/h6-7,12H,4-5,8-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOAMEIZJUHMDEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)CN(C)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.42 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale procedures to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially leading to new derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Possible applications in the development of new materials or chemical processes .
Mechanism of Action
The exact mechanism of action for N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide is not well-documented. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include modulation of signaling cascades or inhibition of specific enzymes .
Comparison with Similar Compounds
Compound A: N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-(piperidin-1-ylsulfonyl)benzamide
Structural Features :
Key Differences from Target Compound :
Heterocyclic Core: Compound A contains a pyridazinone (6-oxo group) instead of the pyridazine in the target compound. The 4-methoxyphenyl substituent may enhance π-π stacking interactions in biological systems.
Molecular Weight : Higher molecular weight (496.6 vs. ~400–420 g/mol estimated for the target compound) may impact pharmacokinetics, such as absorption and distribution.
Hypothesized Activity: The pyridazinone and methoxyphenyl groups suggest possible kinase or protease inhibition, while the sulfonamide may target carbonic anhydrases .
Compound B: N-(2-(3-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
Structural Features :
Key Differences from Target Compound :
Heterocyclic Core : The oxadiazole ring in Compound B replaces the pyridazine in the target compound. Oxadiazoles are metabolically stable bioisosteres, often used to mimic ester or amide functionalities.
Molecular Weight : Lower molecular weight (356.4 vs. ~400–420 g/mol) may improve bioavailability and blood-brain barrier penetration.
Hypothesized Activity :
The oxadiazole and cyclopropyl groups are common in antimicrobial and anti-inflammatory agents. The sulfonamide moiety could synergize with these features for dual-target activity .
Research Implications and Limitations
- Pharmacological Data Gap: None of the compounds have reported bioactivity data in the provided evidence, limiting direct functional comparisons.
- Physicochemical Properties : Absence of melting points, solubility, or stability data precludes a thorough SAR (structure-activity relationship) analysis.
- Synthetic Complexity : Compound A’s benzamide and Compound B’s oxadiazole-cyclopropyl motifs likely require multi-step syntheses, differing from the target compound’s pyridazine-piperidine framework.
Biological Activity
N-methyl-N-(2-(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-oxoethyl)methanesulfonamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article aims to summarize the biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 364.41 g/mol. The structure incorporates a methanesulfonamide group, a piperidine ring, and a pyridazine moiety, which are critical for its biological activity.
Structural Features
| Component | Description |
|---|---|
| Methanesulfonamide | Provides solubility and potential interaction sites |
| Piperidine Ring | Contributes to receptor binding affinity |
| Pyridazine Moiety | Enhances biological activity through specific interactions |
This compound exhibits various biological activities, primarily through modulation of specific receptors and enzymes. Its action is hypothesized to involve:
- Inhibition of Enzymes : The compound may act as an inhibitor for certain kinases or proteases, impacting cellular signaling pathways.
- Receptor Binding : The structural components allow it to bind selectively to specific receptors, potentially influencing neurotransmitter systems.
Pharmacological Studies
Recent studies have reported on the pharmacological effects of this compound:
- Antitumor Activity : In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 and MDA-MB-231, indicating potential for development as an anticancer agent.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammatory markers in cell cultures, suggesting its utility in treating inflammatory diseases.
- Neuroprotective Properties : Preliminary studies indicate neuroprotective effects in models of neurodegeneration, possibly through antioxidant mechanisms.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Cancer Research : A study involving the treatment of MDA-MB-231 cells with varying concentrations of the compound showed significant reductions in cell viability, with IC50 values indicating potent activity.
- Inflammation Models : In animal models of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines compared to control groups.
- Neuroprotection in Animal Models : In rodent models subjected to oxidative stress, treatment with the compound led to improved behavioral outcomes and reduced neuronal loss.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the piperidine and pyridazine components can significantly influence potency and selectivity.
Key Findings
| Modification | Effect on Activity |
|---|---|
| Altering the substituents on the piperidine ring | Enhanced binding affinity |
| Modifying the pyridazine position | Changes in selectivity towards specific targets |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
